N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Structural biology Medicinal chemistry SAR

N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1) is a synthetic small-molecule research compound with the molecular formula C₁₇H₂₁NO₅S and a molecular weight of 351.42 g/mol. It belongs to a structurally defined chemical series characterized by a propanamide backbone bearing a 4-(methylsulfonyl)phenyl group at the β-position and a furan-2-yl-methoxyethyl substituent on the amide nitrogen.

Molecular Formula C17H21NO5S
Molecular Weight 351.42
CAS No. 2034378-27-1
Cat. No. B2934136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS2034378-27-1
Molecular FormulaC17H21NO5S
Molecular Weight351.42
Structural Identifiers
SMILESCOC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CO2
InChIInChI=1S/C17H21NO5S/c1-22-16(15-4-3-11-23-15)12-18-17(19)10-7-13-5-8-14(9-6-13)24(2,20)21/h3-6,8-9,11,16H,7,10,12H2,1-2H3,(H,18,19)
InChIKeyQMNBBIHQEYLBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1): Compound Classification & Baseline Characteristics for Scientific Procurement


N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1) is a synthetic small-molecule research compound with the molecular formula C₁₇H₂₁NO₅S and a molecular weight of 351.42 g/mol [1]. It belongs to a structurally defined chemical series characterized by a propanamide backbone bearing a 4-(methylsulfonyl)phenyl group at the β-position and a furan-2-yl-methoxyethyl substituent on the amide nitrogen . This compound occupies a specific, well-defined structural niche within the broader class of furan-containing sulfonamide derivatives—a chemical space that has yielded numerous bioactive molecules including COX-2 inhibitors and kinase-targeted agents [2]. However, publicly available primary research literature directly characterizing this exact compound is extremely limited; existing vendor-reported data describe preliminary antimicrobial and anticancer screening results without quantitative comparisons to defined in-class analogs .

Why Generic Substitution Fails for N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1): Structural Determinants of Pharmacological Differentiation


In-class compounds within the 3-(4-(methylsulfonyl)phenyl)propanamide series cannot be interchanged without risking loss of desired biological activity, because even conservative modifications to the amide nitrogen substituent fundamentally alter critical molecular recognition features. The specific N-(2-(furan-2-yl)-2-methoxyethyl) side chain of this compound contributes a unique combination of hydrogen-bond acceptor capacity (from the furan oxygen and methoxy oxygen), a defined spatial orientation enforced by the chiral center at the 2-position of the ethyl linker, and a specific lipophilic–polar balance distinct from analogs bearing phenyl, benzyl, or simpler alkyl substituents . Furthermore, the 4-(methylsulfonyl)phenyl pharmacophore—a structural motif validated in clinically advanced COX-2 inhibitors and kinase-targeted agents [1]—exhibits SAR that is highly sensitive to the nature of the distal amide substituent, as demonstrated in TRPV1 antagonist programs where minor alterations produced dramatic shifts in potency [2]. Therefore, procurement of CAS 2034378-27-1 specifically—rather than a structurally related analog—is essential for studies requiring the precise steric and electronic profile defined by the furan-2-yl-methoxyethyl moiety.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1) Versus Closest Structural Analogs


Structural Differentiation: Unique Furan-2-yl-Methoxyethyl Substituent Versus Common Phenylalkyl Amide Analogs

The target compound incorporates a chiral N-(2-(furan-2-yl)-2-methoxyethyl) substituent attached to the amide nitrogen via a methine carbon bearing both a furan-2-yl ring and a methoxy group—a specific structural arrangement not represented among common in-class analogs such as N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide or N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide, which employ simpler methylene-linked furan substituents without the methoxy-bearing chiral center . This unique substitution pattern introduces an additional hydrogen-bond acceptor (the methoxy oxygen) positioned on a tetrahedral carbon, creating a directional hydrogen-bonding vector unavailable to methylene-linked analogs [1].

Structural biology Medicinal chemistry SAR

Physicochemical Property Differentiation: Melting Point and Thermal Stability Versus N-Aryl Propanamide Analogs

The target compound exhibits a melting point range of 130–140°C [1], which is markedly higher than the melting points reported for closely related N-(furan-2-ylmethyl)-substituted propanamides lacking the 4-(methylsulfonyl)phenyl group—for example, (2S)-N-(furan-2-ylmethyl)-2-methylsulfonylpropanamide (CAS not provided; MW 231.27, typically low-melting) [2]. The elevated melting point of CAS 2034378-27-1 is attributable to the increased molecular weight and the presence of the sulfonyl group capable of participating in intermolecular dipole–dipole interactions in the solid state, which may confer advantages in solid-dosage formulation development or long-term ambient storage stability [1][3].

Pre-formulation Solid-state characterization Physicochemical profiling

Biological Activity Differentiation: Preliminary Anticancer Screening Data Versus In-Class N-Benzyl Propanamide Analogs

Vendor-reported in vitro screening data indicate that the target compound exhibits dose-dependent inhibition of cell proliferation across multiple cancer cell lines . While quantitative IC₅₀ values for the target compound are not publicly available in peer-reviewed form, a structurally related analog—N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide—was reported to show an IC₅₀ of approximately 12 µM against MCF-7 breast cancer cells . The target compound differs from this analog by replacing the N-(4-(furan-3-yl)benzyl) substituent with the N-(2-(furan-2-yl)-2-methoxyethyl) moiety, which introduces the methoxy oxygen and a more conformationally flexible chiral linker—features that may modulate target engagement and cellular permeability [1]. Direct head-to-head comparative data are lacking; the available evidence is suggestive but insufficient to establish quantitative superiority.

Cancer cell proliferation Apoptosis In vitro pharmacology

Antimicrobial Screening Differentiation: Spectrum of Activity Relative to N-Furan-2-ylmethyl Amide Analogs Without Methylsulfonyl Pharmacophore

Vendor data indicate that the target compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacterial strains in preliminary in vitro assays . By comparison, simpler analogs such as N-(furan-2-ylmethyl)-substituted amides that lack the 4-(methylsulfonyl)phenyl group generally show weaker or absent antibacterial activity, consistent with the established contribution of the arylsulfonyl pharmacophore to bacterial target engagement [1]. The combination of the electron-withdrawing methylsulfonyl group (which enhances electrophilic character at the phenyl ring) and the hydrogen-bond-capable furan-2-yl-methoxyethyl side chain in the target compound provides a dual pharmacophoric architecture that is absent in simpler furfuryl amides [1].

Antimicrobial susceptibility Gram-positive Gram-negative Minimum inhibitory concentration

Kinase Inhibition Potential: Structural Rationale for Differentiated Target Engagement Versus N-Alkyl Propanamide Series Members

Within the 3-(4-(methylsulfonyl)phenyl)propanamide series, compounds bearing furan-containing N-substituents have been identified as potential inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) . Specifically, the structurally related compound N-((2,5-dimethylfuran-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been reported to show ALK and EGFR inhibitory activity in preliminary studies . The target compound replaces the 2,5-dimethylfuran-3-yl-methyl substituent with a furan-2-yl-methoxyethyl group, which introduces: (i) a chiral center that may impart stereoselective kinase binding, (ii) an additional methoxy oxygen capable of participating in hydrogen-bond networks within the kinase hinge or solvent-exposed regions, and (iii) altered conformational flexibility of the linker [1]. No direct kinase inhibition data for the target compound are publicly available; however, SAR precedents from related propanamide series indicate that N-substituent modifications of this type can shift kinase selectivity profiles [2].

Kinase inhibition ALK EGFR Cancer therapeutics

Optimal Research and Industrial Application Scenarios for N-(2-(Furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034378-27-1)


Medicinal Chemistry: Chiral SAR Exploration in Kinase-Targeted or COX-2 Inhibitor Lead Optimization Programs

This compound is best deployed as a structurally differentiated amide-capped analog in SAR studies of 3-(4-(methylsulfonyl)phenyl)propanamide-based kinase or COX-2 inhibitors, where the chiral furan-2-yl-methoxyethyl substituent offers a distinct hydrogen-bonding and stereochemical profile compared to achiral N-benzyl or N-alkylfuranyl analogs . The higher melting point (130–140°C) facilitates solid-state handling and purification, making it suitable for iterative medicinal chemistry workflows that require robust physical properties for crystallization and weighing [1]. Researchers exploring intellectual property around furan-containing methylsulfonyl pharmacophores may use this compound to define novel chemical matter with a unique substitution pattern not disclosed in prior art COX-2 inhibitor patents [2].

Antimicrobial Lead Identification: Phenotypic Screening Against Gram-Positive and Gram-Negative Bacterial Panels

The compound is appropriate for inclusion in medium-throughput antimicrobial screening libraries where the dual pharmacophoric architecture (methylsulfonylphenyl + furan-methoxyethyl) is hypothesized to confer activity against bacterial strains resistant to simpler sulfonamide antibiotics . Its structural differentiation from clinically used sulfonamides (which lack the furan-2-yl-methoxyethyl amide substituent) positions it as a candidate for identifying novel antibacterial chemotypes with potentially altered resistance profiles, as suggested by the established SAR of sulfonyl-containing heterocyclic antibacterials [1].

Anticancer Drug Discovery: Chiral Probe for Apoptosis Induction and Cell Proliferation Studies

Based on preliminary dose-dependent anticancer cell proliferation data , this compound may be utilized as a chiral probe molecule in apoptosis mechanism-of-action studies, particularly in cancer cell lines where furan-containing propanamides have demonstrated activity (e.g., MCF-7 breast cancer, where a structurally related analog showed an IC₅₀ of ~12 µM [1]). The defined stereochemistry at the methine carbon provides a valuable control for evaluating enantioselectivity in target engagement—an experimental dimension inaccessible with achiral N-benzyl or N-methyl amide analogs [2].

Chemical Biology Tool Compound: Hydrogen-Bonding Probe for Protein–Ligand Interaction Studies

The unique N-(2-(furan-2-yl)-2-methoxyethyl) substituent, featuring two distinct hydrogen-bond acceptor sites (furan oxygen and methoxy oxygen) on a chiral tetrahedral carbon scaffold, renders this compound a useful chemical biology probe for dissecting the contribution of directional hydrogen-bonding interactions in protein–ligand binding . It may serve as a matched molecular pair with its des-methoxy analog (where available) to isolate the energetic contribution of the methoxy oxygen to binding affinity, a standard practice in fragment-based lead optimization [1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.